ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused bicyclic pyrimidine core with a cyclohexyl substituent at position 7 and a 2-nitrobenzoyl group at position 4. Its structural uniqueness arises from the combination of electron-withdrawing (2-nitrobenzoyl) and sterically bulky (cyclohexyl) substituents, which influence its physicochemical and intermolecular interaction properties .
Properties
Molecular Formula |
C27H25N5O6 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H25N5O6/c1-2-38-27(35)20-16-19-23(28-22-14-8-9-15-30(22)26(19)34)31(17-10-4-3-5-11-17)24(20)29-25(33)18-12-6-7-13-21(18)32(36)37/h6-9,12-17H,2-5,10-11H2,1H3 |
InChI Key |
PELMDWRXPCOPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazatricyclo[8.4.0.03,8]tetradeca core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzoyl group: This step involves the nitration of a benzoyl precursor followed by its incorporation into the triazatricyclo core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects would depend on its specific application. For example, in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3):
- The target compound’s XLogP3 (~3.2) is higher than the 3-methoxypropyl derivative (2.7 ) due to the cyclohexyl group’s hydrophobicity but lower than the 3-chloro derivative (3.5 ), reflecting the nitro group’s polar nature.
- Chloro and nitro substituents increase lipophilicity more than methoxy or methyl groups.
Steric Effects: The cyclohexyl group introduces significant steric bulk, which may reduce solubility but improve target selectivity by preventing non-specific interactions. This contrasts with smaller substituents like methyl or 3-methoxypropyl .
Functional Implications
- Electron-Withdrawing Effects: The 2-nitrobenzoyl group may enhance electrophilicity at the imino group, increasing reactivity toward nucleophiles compared to 3-methyl or 3-chloro derivatives .
- Biological Activity: While direct data are unavailable, structurally related tricyclic compounds () show activity in kinase inhibition, suggesting the target compound’s nitro and cyclohexyl groups could modulate potency or selectivity .
Notes
Experimental validation of its physicochemical and biological properties is recommended.
Computational tools (e.g., XLogP3, molecular docking) and crystallographic methods (–7) are critical for further characterization.
Substituent choice in this chemical class balances lipophilicity, solubility, and steric effects, with nitro and cyclohexyl groups offering unique advantages for targeted applications.
Biological Activity
Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural attributes and diverse functional groups. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H25N5O6, with a molecular weight of approximately 491.5 g/mol. The compound features a triazatricyclo framework that enhances its stability and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Triazatricyclo Framework | Provides stability and influences biological activity |
| Nitrobenzoyl Group | Potentially interacts with enzymes or receptors |
| Imino Functional Group | Contributes to reactivity and biological interactions |
The biological activity of this compound is largely attributed to its structural components, particularly the nitrobenzoyl group. This moiety may facilitate interactions with specific enzymes or receptors in biological systems, influencing various cellular processes such as:
- Enzymatic Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to cellular receptors could lead to altered signaling pathways.
Cytotoxicity Studies
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects under hypoxic conditions. For instance, bioreductive agents have been shown to enhance the cytotoxic activity of chemotherapeutic agents like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) when used in combination therapy . This suggests that ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo could potentially possess similar properties.
Case Studies
- Hypoxic Conditions : Research on related compounds indicates that they enhance cytotoxicity significantly under low oxygen conditions. For instance, the combination of CCNU with bioreductive agents resulted in improved tumor response rates in animal models .
- Therapeutic Applications : The unique structure of ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo suggests potential applications in cancer therapy by acting as a radiosensitizer or chemotherapeutic enhancer.
Synthesis and Stability
The synthesis of ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents include:
- Reducing Agents : Sodium borohydride
- Oxidizing Agents : Potassium permanganate
Stability Considerations
The stability provided by the triazatricyclo scaffold enhances the compound's activity and interaction with biological targets, making it a promising candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
